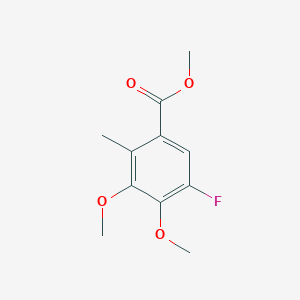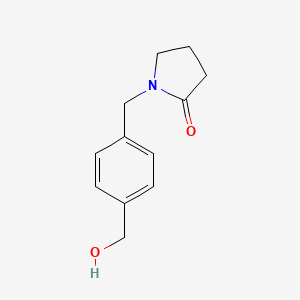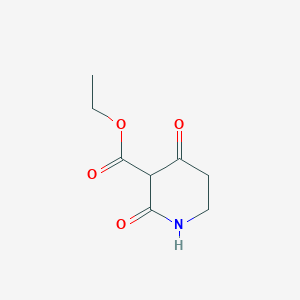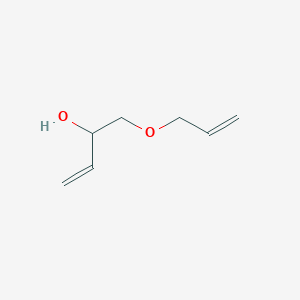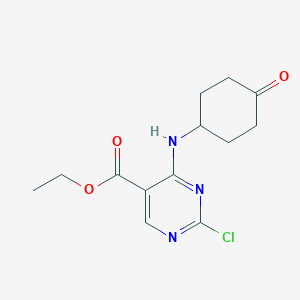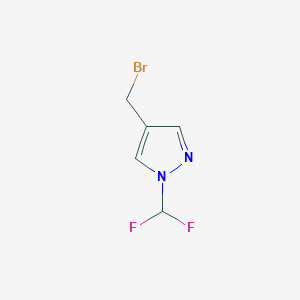
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under radical conditions . The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthetic routes. This includes the use of continuous flow reactors for the difluoromethylation and bromination steps to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Radical Reactions: The difluoromethyl group can be involved in radical reactions, which are useful for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can modify the difluoromethyl group .
Applications De Recherche Scientifique
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins, making this compound particularly valuable in drug design and development .
Propriétés
Formule moléculaire |
C5H5BrF2N2 |
|---|---|
Poids moléculaire |
211.01 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2 |
Clé InChI |
CULRTWGNDUBKIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
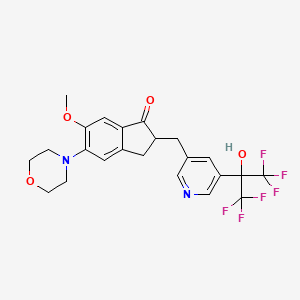

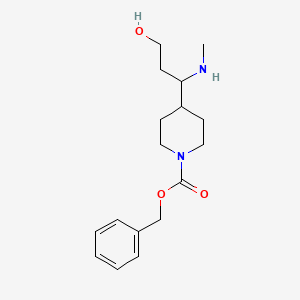
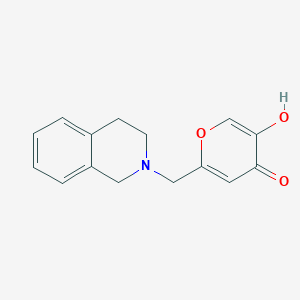
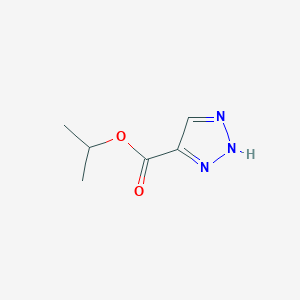
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
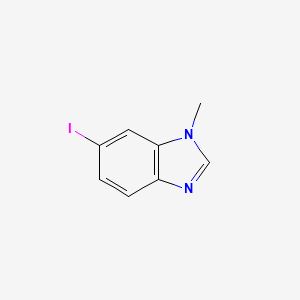
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
